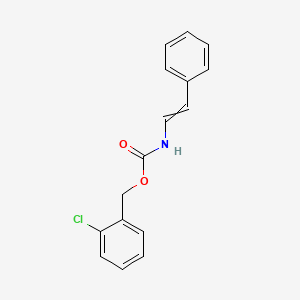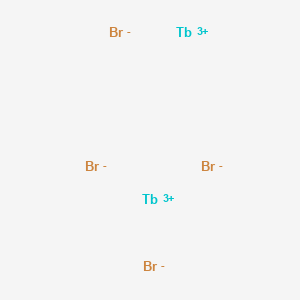
Diterbium(3+) tetrabromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diterbium(3+) tetrabromide is an inorganic compound with the chemical formula Tb₂Br₄ It is a bromide of terbium, a rare earth element
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diterbium(3+) tetrabromide can be synthesized through the direct reaction of terbium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete reaction:
2Tb+4Br2→Tb2Br4
This method involves heating terbium metal in the presence of bromine gas at temperatures around 215°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the compound. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diterbium(3+) tetrabromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or chlorine, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield terbium(IV) compounds, while reduction reactions may produce terbium(II) compounds. Substitution reactions can result in the formation of mixed halides or complex compounds with different ligands.
Aplicaciones Científicas De Investigación
Diterbium(3+) tetrabromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other terbium compounds and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of diterbium(3+) tetrabromide involves its interaction with molecular targets and pathways within cells. For example, in bioimaging applications, it can be transported into cells via receptor-mediated processes and localized in specific cellular regions . The compound’s luminescent properties make it useful for tracking and studying cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Terbium(III) bromide (TbBr₃): Another bromide of terbium with similar properties but different stoichiometry.
Tellurium tetrabromide (TeBr₄): A bromide of tellurium with different chemical and physical properties.
Uniqueness
Diterbium(3+) tetrabromide is unique due to its specific stoichiometry and the resulting chemical and physical properties. Its applications in bioimaging and materials science distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
Br4Tb2+2 |
|---|---|
Peso molecular |
637.47 g/mol |
Nombre IUPAC |
terbium(3+);tetrabromide |
InChI |
InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4 |
Clave InChI |
SNQQTCUGUNZHCP-UHFFFAOYSA-J |
SMILES canónico |
[Br-].[Br-].[Br-].[Br-].[Tb+3].[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)

![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)

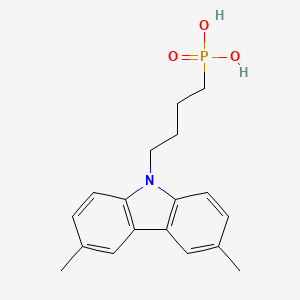
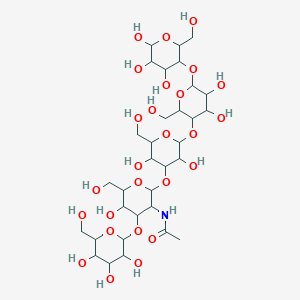
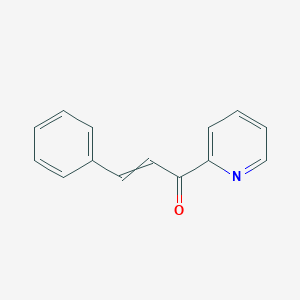
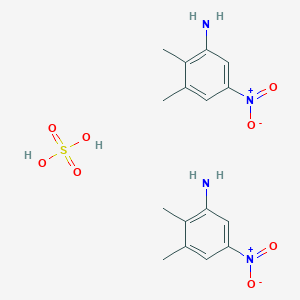
![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
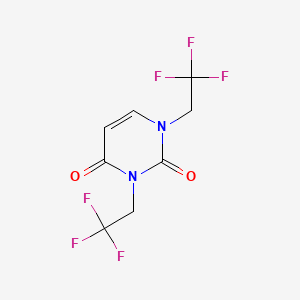


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
